5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 70391-06-9
VCID: VC5598991
InChI: InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3
SMILES: CSC1=NN=C(S1)C#N
Molecular Formula: C4H3N3S2
Molecular Weight: 157.21

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile

CAS No.: 70391-06-9

Cat. No.: VC5598991

Molecular Formula: C4H3N3S2

Molecular Weight: 157.21

* For research use only. Not for human or veterinary use.

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile - 70391-06-9

Specification

CAS No. 70391-06-9
Molecular Formula C4H3N3S2
Molecular Weight 157.21
IUPAC Name 5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile
Standard InChI InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3
Standard InChI Key WNKOOEPXWOVDIJ-UHFFFAOYSA-N
SMILES CSC1=NN=C(S1)C#N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a 1,3,4-thiadiazole core substituted at position 5 with a methylsulfanyl group (-S-CH3\text{-S-CH}_3) and at position 2 with a carbonitrile group (-C≡N\text{-C≡N}). This arrangement confers both electron-withdrawing (carbonitrile) and electron-donating (methylsulfanyl) properties, influencing its reactivity and intermolecular interactions .

Table 1: Key Structural and Molecular Data

PropertyValueSource
CAS Number70391-06-9
Molecular FormulaC4H3N3S2\text{C}_4\text{H}_3\text{N}_3\text{S}_2
Molecular Weight157.21 g/mol
IUPAC Name5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile
Exact Mass156.981 g/mol
Topological Polar Surface Area109.9 Ų

Spectroscopic Insights

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. The 1H^1\text{H}-NMR spectrum typically shows a singlet for the methylsulfanyl group at δ 2.5–2.7 ppm and aromatic proton signals in the δ 7.0–8.0 ppm range for substituted derivatives . High-resolution MS confirms the molecular ion peak at m/z 157.01 .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile often involves cyclization reactions of thiosemicarbazides or thioureas. A representative protocol involves:

  • Cyclocondensation: Reacting methylthio-substituted hydrazine derivatives with cyanogen bromide in the presence of a Lewis acid catalyst .

  • Oxidative Cyclization: Using iodine or hydrogen peroxide to facilitate ring closure .

Table 2: Example Synthesis Conditions

StepReagents/ConditionsYieldReference
1SO42/TiO2SnO2Al2O3\text{SO}_4^{2-}/\text{TiO}_2-\text{SnO}_2-\text{Al}_2\text{O}_3, THF, −5°C84.2%
2Decolorization with activated carbon, pH adjustment99.95% purity

Advanced Catalytic Approaches

Recent advances employ solid acid catalysts (e.g., SO42/TiO2\text{SO}_4^{2-}/\text{TiO}_2) to enhance reaction efficiency and reduce byproducts. For instance, a 500 mL reaction flask charged with tetrahydrofuran (THF) and catalyst at −5°C yielded 47.3 g of product with 84.2% efficiency .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 185–188°C, as determined by differential scanning calorimetry (DSC) . Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating suitability for high-temperature applications .

Solubility and Partitioning

It is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. The calculated logP value of 1.44 suggests moderate lipophilicity, favorable for membrane permeability in drug design .

Pharmacological and Industrial Applications

Antituberculosis Activity

Thiadiazole derivatives demonstrate potent activity against Mycobacterium tuberculosis. In a BACTEC 460 radiometric assay, analogs such as 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed minimum inhibitory concentrations (MIC) of <1 µg/mL . Molecular docking studies suggest that the carbonitrile group enhances binding to enoyl-acyl carrier protein reductase (InhA), a key tuberculosis target .

Materials Science Applications

The compound’s electron-deficient thiadiazole core makes it a candidate for organic semiconductors. Its incorporation into π-conjugated polymers improves charge carrier mobility, as evidenced by field-effect transistor (FET) studies .

Future Directions and Challenges

Drug Development

Optimizing bioavailability through prodrug strategies (e.g., esterification of the carbonitrile group) could enhance therapeutic efficacy. Computational models predict that halogen substitution at the methylsulfanyl position may improve target selectivity .

Environmental Impact

Biodegradation studies are urgently needed, as thiadiazoles may persist in aquatic systems. Advanced oxidation processes (AOPs) using ozone or UV/hydrogen peroxide show promise for remediation .

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